Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: Unveiling a Versatile Building Block
Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS 1909316-39-7) is a substituted aryl hydrazine that holds significant potential as a versatile intermediate in the fields of organic synthesis and drug discovery. Its structure, featuring a reactive hydrazinyl group, a methyl ester, and a methyl group on a benzene ring, offers multiple points for chemical modification, making it an attractive starting material for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications and safe handling, aimed at researchers, scientists, and drug development professionals. While specific literature on this exact molecule is sparse, this document leverages established chemical principles and data from analogous structures to provide a robust and practical resource.
Physicochemical Properties and Structure
A clear understanding of the fundamental properties of a compound is the bedrock of its effective application. Below is a summary of the key physicochemical data for Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.
| Property | Value | Source |
| CAS Number | 1909316-39-7 | N/A |
| Molecular Formula | C₉H₁₄Cl₂N₂O₂ | N/A |
| Molecular Weight | 253.13 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | Inferred from similar hydrazine salts[1][2] |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from the dihydrochloride salt form[1] |
The structure of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is presented below. The dihydrochloride salt form enhances its stability and water solubility compared to the free base, making it more convenient for storage and handling in a laboratory setting.[1]
Caption: Structure of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.
Synthesis and Purification
The synthesis of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride can be logically approached via a two-step process starting from a commercially available precursor. The most common and reliable method for introducing a hydrazinyl group to an aromatic ring is through the diazotization of an aniline followed by reduction.[3][4][5]
Caption: Proposed synthetic workflow for Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.
Step-by-Step Synthetic Protocol
Step 1: Diazotization of Methyl 2-amino-5-methylbenzoate
-
To a stirred solution of Methyl 2-amino-5-methylbenzoate (1.0 eq) in concentrated hydrochloric acid, cooled to 0°C in an ice-salt bath, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.[5][6]
-
Continue stirring the mixture at 0°C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the subsequent reduction step.
Causality behind Experimental Choices: The use of low temperatures (0-5°C) is critical to prevent the decomposition of the unstable diazonium salt. Hydrochloric acid serves both as the solvent and the source of nitrous acid upon reaction with sodium nitrite.
Step 2: Reduction of the Diazonium Salt
-
Prepare a solution of tin(II) chloride dihydrate (SnCl₂, 2.5 eq) in concentrated hydrochloric acid, and cool it to 0°C.[3][6]
-
Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution with vigorous stirring, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at low temperature, then let it warm to room temperature.
-
The resulting precipitate, which is the desired Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride, can be collected by vacuum filtration.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. The purity of the final product should be assessed by standard analytical techniques such as melting point determination and NMR spectroscopy.
Characterization and Spectroscopic Analysis
Due to the absence of published spectra for this specific molecule, the following analysis is based on established principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the ring. The hydrazinyl protons may be broad and could exchange with D₂O.
-
Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern will lead to specific splitting patterns (e.g., doublets, and a doublet of doublets).
-
Methyl Ester Protons (-OCH₃): A sharp singlet is anticipated around 3.8-4.0 ppm.[7][8]
-
Ring Methyl Protons (Ar-CH₃): A singlet is expected in the upfield region, likely around 2.2-2.5 ppm.[9][10][11]
-
Hydrazinyl Protons (-NH-NH₂): These protons will likely appear as broad singlets and their chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-170 ppm, is characteristic of an ester carbonyl.[7][12][13]
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the range of 110-140 ppm. The chemical shifts will be influenced by the electronic effects of the substituents.[12][13]
-
Methyl Ester Carbon (-OCH₃): A signal around 52-55 ppm is expected.[7][12]
-
Ring Methyl Carbon (Ar-CH₃): A signal in the upfield region, typically around 20-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.
-
N-H Stretching: The hydrazinyl group will exhibit characteristic N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹.[14][15][16][17][18]
-
C=O Stretching: A strong absorption band corresponding to the ester carbonyl group is expected around 1700-1730 cm⁻¹.
-
C-O Stretching: The C-O single bond of the ester will show a stretching vibration in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the molecular ion peak corresponding to the free base [M+H]⁺ would be expected at m/z 197.10.
Reactivity and Applications in Drug Discovery
Aryl hydrazines are highly valuable precursors in the synthesis of a wide variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[19] Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is poised to be a key player in the construction of novel indoles and pyrazoles.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system from an aryl hydrazine and a ketone or aldehyde under acidic conditions.[20][21][22][23]
Caption: General scheme for the Fischer Indole Synthesis.
Exemplary Protocol for Fischer Indole Synthesis:
-
To a solution of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (1.0 eq) and a suitable ketone or aldehyde (1.1 eq) in a high-boiling solvent such as acetic acid or ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated indole product can be collected by filtration and purified by recrystallization or column chromatography.
The substitution pattern on the resulting indole can be systematically varied by choosing different carbonyl-containing starting materials, allowing for the generation of a library of diverse compounds for biological screening.
Pyrazole Synthesis
Pyrazoles are another important class of nitrogen-containing heterocycles with a broad range of biological activities.[24][25][26][27][28] They can be readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.
Caption: General scheme for Pyrazole Synthesis.
Exemplary Protocol for Pyrazole Synthesis:
-
Dissolve Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The pyrazole product may precipitate upon cooling or after the addition of water. The solid can be collected by filtration and purified as needed.
The ability to introduce diverse substituents onto the pyrazole ring through the choice of the 1,3-dicarbonyl component makes this a highly versatile method for generating novel chemical entities for drug discovery programs.
Safety, Handling, and Storage
Hydrazine derivatives, including their salts, should be handled with care due to their potential toxicity.[1][29] The dihydrochloride salt form of Methyl 5-hydrazinyl-2-methylbenzoate is expected to be more stable and less volatile than the free base.
Hazard Summary:
-
Toxicity: Hydrazine and its derivatives are known to be toxic.[2] Inhalation, ingestion, and skin contact should be avoided.
-
Irritation: The compound may be irritating to the skin, eyes, and respiratory tract.
-
Carcinogenicity: Some hydrazine compounds are considered potential carcinogens.
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated fume hood.[2][30]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][30]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from oxidizing agents and strong bases.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[30]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Conclusion and Future Outlook
Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride emerges as a promising and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the creation of diverse libraries of heterocyclic compounds, particularly indoles and pyrazoles. These scaffolds are of high interest in the pursuit of novel therapeutic agents. This technical guide, by consolidating information from related structures and established chemical principles, provides a solid foundation for researchers to safely and effectively utilize this compound in their research and development endeavors. Further exploration of the reactivity of this molecule is warranted and is likely to uncover new and valuable synthetic transformations, further expanding its utility in the quest for new medicines.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Beller, M., & Grotevendt, F. (2008). Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination. Organic Letters, 10(13), 2721–2724. [Link]
-
Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233–243. [Link]
-
Kantevari, S., Vangala, S. R., & Addla, D. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 1989–2046. [Link]
-
Durig, J. R., Bush, S. F., & Mercer, E. E. (1964). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. The Journal of Chemical Physics, 40(10), 2873–2881. [Link]
-
Avendaño, C., & Menéndez, J. C. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272–276. [Link]
-
El-Malah, A. A., & El-Gazzar, M. G. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(3), 643. [Link]
-
Menyuk, N., & Pine, A. S. (1986). FTIR-spectrometer-determined absorption coefficients of seven hydrazine fuel gases: implications for laser remote sensing. Applied Optics, 25(18), 3197–3203. [Link]
-
Ghandi, M., & Tahermansouri, H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490–2496. [Link]
-
da Silva, A. B., et al. (2021). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society, 32(8), 1686-1691. [Link]
-
Itoh, T., et al. (2014). Oxidative Radical Arylation of Anilines with Arylhydrazines and Dioxygen from Air. The Journal of Organic Chemistry, 79(5), 2136–2144. [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6433. [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]
-
ResearchGate. Synthesis of aryl pyrazoles via cross-coupling of aryl chlorides with hydrazine. [Link]
-
Science of Synthesis. (2007). Product Class 34: Arylhydrazines. Thieme, 31, 1787-1814. [Link]
-
Heinrich, M. R. (2012). Regioselective Radical Arylation of Anilines with Arylhydrazines. The Journal of Organic Chemistry, 77(23), 11045–11052. [Link]
- Google Patents.
-
Givan, A., & Loewenschuss, A. (1988). Infrared spectra of hydrazine and products of its reactions with HF, F₂, and O₃ in solid argon. Journal of the American Chemical Society, 110(5), 1321–1326. [Link]
-
Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride. [Link]
-
Pravica, M., et al. (2015). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. The Journal of Physical Chemistry B, 119(31), 10149–10157. [Link]
-
Radosevich, A. T., et al. (2021). PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. Journal of the American Chemical Society, 143(36), 14464–14469. [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
Pravica, M., et al. (2025). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. ACS Omega, 10(8), 9636–9644. [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]
-
Wang, F., et al. (2016). Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Nature Communications, 7, 13242. [Link]
-
Organic Syntheses. Phenylhydrazine. Org. Synth.1921 , 1, 442. [Link]
-
Australian Government Department of Health. (2014). Hydrazine salts: Human health tier II assessment. [Link]
-
SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]
-
Sciencemadness Wiki. Hydrazine hydrochloride. [Link]
-
Kumar, A., et al. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]
-
University of Calgary. CSD Solution #13. [Link]
-
Nummert, V., et al. (2012). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Magnetic Resonance in Chemistry, 50(4), 315-323. [Link]
-
Homework.Study.com. How many 1H NMR signals would you expect for the NMR spectrum of methyl benzoate? Draw the... [Link]
-
SpectraBase. Benzoic acid tert-butyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
Fry, D. C., et al. (2013). Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-XL. ACS Medicinal Chemistry Letters, 4(8), 770–775. [Link]
-
Yüksek, H., et al. (2016). Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 349-360. [Link]
-
PubChem. Methyl 2-Amino-5-methylbenzoate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aiinmr.com [aiinmr.com]
- 8. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]
- 9. METHYL 2-AMINO-5-METHYLBENZOATE | 18595-16-9 [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. pubs.aip.org [pubs.aip.org]
- 15. OPG [opg.optica.org]
- 16. Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon (Journal Article) | OSTI.GOV [osti.gov]
- 17. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 23. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 30. fishersci.com [fishersci.com]
